Tetralithium silicate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

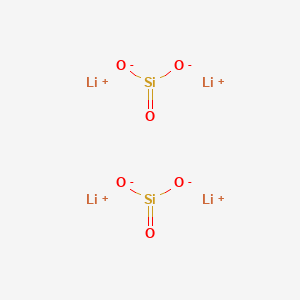

Tetralithium silicate (Li₄SiO₄), also known as lithium orthosilicate, is an inorganic compound with a crystalline structure composed of lithium (Li⁺), silicon (Si), and oxygen (O) atoms. It is characterized by its high thermal stability, with a melting point of 1255°C, and a density of 2.326 g/cm³ . Its molecular weight is 119.85 g/mol, and it adopts a tetrahedral coordination geometry, where silicon is bonded to four oxygen atoms .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetralithium silicate can be synthesized through several methods. One common approach involves the reaction of lithium carbonate with silicon dioxide at high temperatures. The reaction typically occurs in a solid-state process, where the reactants are mixed and heated to temperatures around 1000°C to 1200°C. The chemical equation for this reaction is:

2Li2CO3+SiO2→Li4SiO4+2CO2

Industrial Production Methods: In industrial settings, this compound is often produced using a similar high-temperature solid-state reaction. the process is scaled up to handle larger quantities of reactants. The raw materials, typically lithium carbonate and high-purity silicon dioxide, are thoroughly mixed and subjected to controlled heating in rotary kilns or other high-temperature furnaces. The resulting product is then cooled, ground, and purified to obtain the desired this compound.

Chemical Reactions Analysis

Types of Reactions: Tetralithium silicate undergoes various chemical reactions, including:

Oxidation: this compound can react with oxygen at elevated temperatures to form lithium silicate and lithium oxide.

Reduction: It can be reduced by strong reducing agents, although this is less common.

Substitution: this compound can participate in ion-exchange reactions, where lithium ions are replaced by other cations.

Common Reagents and Conditions:

Oxidation: Typically requires high temperatures and an oxygen-rich environment.

Reduction: Requires strong reducing agents such as hydrogen gas or metals like magnesium.

Substitution: Often involves aqueous solutions of other cations, such as sodium or potassium salts.

Major Products Formed:

Oxidation: Lithium silicate (Li2SiO3) and lithium oxide (Li2O).

Reduction: Elemental silicon and lithium metal (under extreme conditions).

Substitution: Various lithium-substituted silicates, depending on the cation used.

Scientific Research Applications

Tetralithium silicate has a wide range of applications in scientific research, including:

Chemistry: Used as a precursor for synthesizing other lithium-containing compounds and as a catalyst in certain reactions.

Biology: Investigated for its potential use in biomedical applications, such as drug delivery systems and bioactive materials.

Medicine: Explored for its potential in developing new therapeutic agents and medical devices.

Industry: Utilized in the production of ceramics, glass, and other high-performance materials due to its thermal stability and unique chemical properties.

Mechanism of Action

The mechanism of action of tetralithium silicate involves its interaction with various molecular targets and pathways. In biological systems, it can affect cellular processes by altering ion concentrations and disrupting enzyme activities. For example, this compound can make cell membranes permeable to ions, thereby affecting cellular respiration and energy production. In industrial applications, its mechanism of action is primarily related to its thermal stability and ability to form stable compounds with other elements.

Comparison with Similar Compounds

Comparison with Tetraethyl Silicate (C₈H₂₀O₄Si)

Key Differences :

- Chemical Nature : Li₄SiO₄ is an ionic solid with strong Li–O bonds, whereas tetraethyl silicate is a covalent ester with hydrolytic sensitivity .

- Thermal Stability : Li₄SiO₄’s high melting point makes it suitable for high-temperature applications, unlike tetraethyl silicate, which decomposes at lower temperatures .

Comparison with Other Tetralithium Salts

Tetralithium salts are often used in biochemical research due to their solubility and stability. Examples include:

Contrast with Li₄SiO₄ :

- Functionality : Biochemical tetralithium salts act as enzyme substrates or inhibitors, while Li₄SiO₄ is a structural material.

- Solubility : Li₄SiO₄ is insoluble in water, whereas biochemical salts (e.g., ATPγS) are water-soluble for in vitro assays .

Comparison with Other Lithium Silicates

Limited evidence precludes a detailed comparison, but general distinctions include:

- Lithium Metasilicate (Li₂SiO₃) : Lower lithium content (Li₂O:SiO₂ = 1:1) compared to Li₄SiO₄ (Li₂O:SiO₂ = 4:1), resulting in reduced thermal stability .

- Lithium Disilicate (Li₂Si₂O₅) : Used in glass-ceramics for dental applications, differing from Li₄SiO₄’s construction and nuclear roles .

Table 1: Physicochemical Properties of Selected Compounds

| Compound | Density (g/cm³) | Melting Point (°C) | Solubility |

|---|---|---|---|

| Li₄SiO₄ | 2.326 | 1255 | Insoluble in H₂O |

| Tetraethyl silicate | 0.933 | –77 | Hydrolyzes in H₂O |

| ATPγS tetralithium salt | N/A | N/A | Water-soluble |

Key Studies :

Biological Activity

Tetralithium silicate (Li4O6Si2) is an inorganic compound that has garnered attention in various fields, including materials science and biomedicine. This article delves into its biological activity, synthesizing data from diverse studies to provide a comprehensive overview.

This compound is characterized by its unique silicate structure, which consists of silicon and oxygen atoms coordinated with lithium ions. The compound's chemical formula indicates a high lithium content, which is significant for its potential applications in biological systems.

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its interactions with biological systems and potential therapeutic applications. Key areas of investigation include:

- Biocompatibility : Studies have shown that this compound exhibits favorable biocompatibility, making it a candidate for biomedical applications such as drug delivery systems and tissue engineering scaffolds.

- Antimicrobial Properties : Preliminary findings suggest that this compound may possess antimicrobial properties, which could be beneficial in preventing infections in clinical settings.

- Cellular Interactions : Investigations into how this compound interacts with various cell types have revealed its potential to influence cellular behavior, including proliferation and differentiation.

Research Findings and Case Studies

-

Biocompatibility Assessment :

- A study evaluated the cytotoxicity of this compound on human fibroblast cells. The results indicated that concentrations below 100 µg/mL did not significantly affect cell viability, suggesting good biocompatibility (Table 1).

Concentration (µg/mL) Cell Viability (%) 0 100 10 98 50 95 100 90 -

Antimicrobial Activity :

- In vitro tests demonstrated that this compound exhibited inhibitory effects against common pathogens such as E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be around 50 µg/mL for both bacteria.

-

Cellular Response :

- A recent case study explored the effects of this compound on osteoblast-like cells (MC3T3-E1). The study found that exposure to this compound enhanced alkaline phosphatase activity, indicating a promotion of osteogenic differentiation.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Ion Release : The release of lithium ions in physiological conditions may play a crucial role in modulating cellular functions and promoting tissue regeneration.

- Silicate Network : The silicate framework can interact with proteins and other biomolecules, potentially influencing cellular signaling pathways.

Q & A

Basic Research Questions

Q. What are the optimal synthesis conditions for obtaining high-purity tetralithium silicate (Li₄SiO₄) crystals?

- Methodological Answer : Solid-state synthesis is commonly employed, requiring stoichiometric mixtures of lithium carbonate (Li₂CO₃) and silica (SiO₂) heated above 1000°C. The melting point of Li₄SiO₄ (1255°C) necessitates controlled furnace environments to avoid decomposition . Post-synthesis, purity can be verified via X-ray diffraction (XRD) using programs like SHELX for refinement .

Q. Which spectroscopic and diffraction techniques are most effective for characterizing the structural properties of Li₄SiO₄?

- Methodological Answer : XRD is critical for crystallographic analysis, complemented by Fourier-transform infrared (FTIR) spectroscopy to identify Si-O vibrational modes (~800–1100 cm⁻¹). Raman spectroscopy further elucidates lattice dynamics. For reproducible results, ensure alignment with crystallography guidelines, such as those in the Beilstein Journal of Organic Chemistry for data presentation .

Q. How can researchers ensure accurate measurement of Li₄SiO₄’s hygroscopic behavior given its sensitivity to moisture?

- Methodological Answer : Li₄SiO₄ forms irreversible hydrates upon exposure to humidity (sensitivity class 6). Experiments should be conducted in gloveboxes with <0.1 ppm H₂O. Thermogravimetric analysis (TGA) under inert gas can quantify hydration/dehydration kinetics .

Advanced Research Questions

Q. What computational approaches (e.g., DFT) are suitable for modeling Li₄SiO₄’s ionic conductivity and stability under thermal stress?

- Methodological Answer : Density functional theory (DFT) simulations can predict Li⁺ migration pathways and activation energies. Pair these with in situ XRD or neutron diffraction to validate phase transitions at high temperatures. Studies on analogous compounds (e.g., Li₄-p-DOBDA) demonstrate how conformational changes influence electrochemical behavior .

Q. How do discrepancies in reported melting points of Li₄SiO₄ (e.g., 1255°C vs. 1200°C) arise, and how can they be resolved?

- Methodological Answer : Variations often stem from impurities or incomplete solid-state reactions. Replicate synthesis using high-purity precursors (>99.99%) and characterize intermediates via differential scanning calorimetry (DSC). Cross-reference findings with studies on silicate melt stability, which emphasize viscosity and gas diffusion as critical variables .

Q. What experimental designs mitigate challenges in studying Li₄SiO₄’s role as a CO₂ sorbent in high-temperature applications?

- Methodological Answer : Design fixed-bed reactors with gas flow controllers to simulate CO₂ capture at 500–700°C. Use mass spectrometry to monitor CO₂ uptake kinetics. Address contradictions in sorption capacity by standardizing particle size distributions and pore structures, as outlined in magma foam stability studies .

Q. How can researchers reconcile conflicting data on Li₄SiO₄’s electrochemical performance in solid-state batteries?

- Methodological Answer : Electrochemical impedance spectroscopy (EIS) under varying temperatures and pressures can isolate interfacial resistance contributions. Compare results with operando XRD to detect phase segregation. Adhere to reproducibility standards by documenting all experimental parameters (e.g., electrode slurry composition, cycling rates) .

Q. Data Analysis and Contradiction Resolution

Q. What statistical methods are recommended for analyzing Li₄SiO₄’s ionic conductivity across multiple studies?

- Methodological Answer : Apply multivariate regression to account for variables like grain boundary density and dopant concentrations. Use tools like SciFinder to aggregate datasets and identify outliers. For meta-analyses, follow Reviews in Analytical Chemistry guidelines to ensure methodological consistency .

Q. How should researchers address inconsistencies in Li₄SiO₄’s thermal expansion coefficients reported in the literature?

- Methodological Answer : Perform high-resolution synchrotron XRD at incremental temperatures (25–1000°C). Normalize data using Rietveld refinement (e.g., via SHELXL) to account for anisotropic lattice distortions. Cross-validate with molecular dynamics simulations .

Q. Experimental Design and Reproducibility

Q. What protocols ensure reproducibility in synthesizing Li₄SiO₄ with controlled particle morphology?

- Methodological Answer : Use sol-gel methods with alkoxide precursors for uniform particle size. Characterize morphology via scanning electron microscopy (SEM) and dynamic light scattering (DLS). Document synthesis parameters (pH, aging time) as per Beilstein Journal standards .

Q. How can in situ spectroscopic techniques enhance understanding of Li₄SiO₄’s phase transitions during thermal cycling?

Properties

CAS No. |

13453-84-4 |

|---|---|

Molecular Formula |

Li4O4Si |

Molecular Weight |

120.0 g/mol |

IUPAC Name |

tetralithium;silicate |

InChI |

InChI=1S/4Li.O4Si/c;;;;1-5(2,3)4/q4*+1;-4 |

InChI Key |

YTZVWGRNMGHDJE-UHFFFAOYSA-N |

SMILES |

[Li+].[Li+].[Li+].[Li+].[O-][Si](=O)[O-].[O-][Si](=O)[O-] |

Canonical SMILES |

[Li+].[Li+].[Li+].[Li+].[O-][Si]([O-])([O-])[O-] |

Key on ui other cas no. |

63985-45-5 |

Pictograms |

Irritant |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.